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Compound of Interest

Compound Name: Sulfo-Cy5-TCO

Cat. No.: B12402948

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core characteristics

and applications of the Sulfo-Cy5 fluorophore. Sulfo-Cy5 is a bright, far-red fluorescent dye

widely utilized in biological research due to its excellent photostability and water solubility. This

guide is intended to serve as a valuable resource for researchers employing Sulfo-Cy5 in

various applications, including fluorescence microscopy, flow cytometry, and bioconjugation.

Core Characteristics of Sulfo-Cy5
Sulfo-Cy5 is a sulfonated cyanine dye, a modification that significantly enhances its water

solubility, making it ideal for labeling biological molecules in aqueous environments without the

need for organic co-solvents.[1][2][3] This property is particularly advantageous for labeling

proteins that may be sensitive to denaturation in the presence of organic solvents. Its

fluorescence emission in the far-red region of the spectrum is beneficial for reducing

background autofluorescence from biological samples.[4][5]
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The key quantitative characteristics of Sulfo-Cy5 and its common derivatives are summarized

in the tables below. These properties are crucial for designing and optimizing fluorescence-

based experiments.

Property Value Reference(s)

Excitation Maximum (λex) ~646 nm

Emission Maximum (λem) ~662 nm

Molar Absorptivity (ε) 271,000 M⁻¹cm⁻¹

Fluorescence Quantum Yield

(Φ)
0.28

Stokes Shift ~16 nm

Recommended Laser Lines 633 nm or 647 nm

pH Sensitivity Insensitive from pH 4 to pH 10

Table 1: General Spectral Properties of Sulfo-Cy5.

Derivative
Molecular
Weight ( g/mol
)

Reactive
Group

Target
Functional
Group

Reference(s)

Sulfo-Cy5 NHS

ester

777.95 (as

potassium salt)
NHS ester

Primary amines

(-NH₂)

Sulfo-Cy5

Maleimide

Varies by

supplier
Maleimide Thiols (-SH)

Sulfo-Cy5 Azide
833 (structure

dependent)
Azide

Alkynes,

Cyclooctynes

Sulfo-Cy5

Carboxylic Acid

Varies by

supplier
Carboxylic Acid

Amines (with

activation)

Table 2: Common Derivatives of Sulfo-Cy5 and Their Properties.
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Experimental Protocols
Detailed methodologies for common applications of Sulfo-Cy5 are provided below. These

protocols offer a starting point for researchers to develop and optimize their specific

experimental workflows.

Protein Labeling with Sulfo-Cy5 NHS Ester
This protocol describes the conjugation of Sulfo-Cy5 NHS ester to primary amines (e.g., lysine

residues) on a target protein, such as an antibody.

Materials:

Sulfo-Cy5 NHS ester

Target protein (e.g., antibody) in an amine-free buffer (e.g., PBS)

Anhydrous Dimethyl Sulfoxide (DMSO)

Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.0

Quenching Reagent: 1 M Tris-HCl, pH 8.0

Purification column (e.g., Sephadex G-25)

Procedure:

Protein Preparation:

Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer like

PBS.

If the buffer contains primary amines (e.g., Tris or glycine), dialyze the protein against

PBS.

Adjust the pH of the protein solution to 8.5-9.0 by adding 1/10th volume of the Reaction

Buffer.

Dye Preparation:
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Dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO to a stock concentration of 10 mM

immediately before use.

Conjugation Reaction:

Add the Sulfo-Cy5 NHS ester stock solution to the protein solution. A molar ratio of 10:1

(dye:protein) is a common starting point. The optimal ratio may need to be determined

empirically (e.g., testing 5:1, 15:1, and 20:1 ratios).

Incubate the reaction mixture for 1 hour at room temperature with gentle stirring or

rotation, protected from light.

Purification:

Purify the conjugate by passing the reaction mixture through a size-exclusion

chromatography column (e.g., Sephadex G-25) to separate the labeled protein from

unreacted dye.

Collect the fractions containing the brightly colored conjugate.

Characterization (Optional but Recommended):

Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at

280 nm (for protein) and ~646 nm (for Sulfo-Cy5).

Immunofluorescence Staining of Cultured Cells
This protocol outlines the use of a Sulfo-Cy5 conjugated secondary antibody for the indirect

immunofluorescence staining of a target protein in cultured cells.

Materials:

Cells grown on coverslips

Phosphate-Buffered Saline (PBS)

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
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Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween 20)

Primary antibody (specific to the target protein)

Sulfo-Cy5 conjugated secondary antibody (specific to the host species of the primary

antibody)

Nuclear Counterstain (e.g., DAPI)

Antifade Mounting Medium

Procedure:

Cell Fixation:

Wash the cells grown on coverslips three times with PBS.

Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Permeabilization:

Incubate the cells with Permeabilization Buffer for 10 minutes. This step is necessary for

intracellular targets.

Wash the cells three times with PBS for 5 minutes each.

Blocking:

Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce

non-specific antibody binding.

Primary Antibody Incubation:

Dilute the primary antibody in Blocking Buffer to the recommended concentration.
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Incubate the cells with the diluted primary antibody for 1 hour at room temperature or

overnight at 4°C in a humidified chamber.

Secondary Antibody Incubation:

Wash the cells three times with PBS for 5 minutes each.

Dilute the Sulfo-Cy5 conjugated secondary antibody in Blocking Buffer.

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature,

protected from light.

Counterstaining and Mounting:

Wash the cells three times with PBS for 5 minutes each, protected from light.

If desired, incubate with a nuclear counterstain like DAPI.

Mount the coverslips onto microscope slides using an antifade mounting medium.

Imaging:

Visualize the stained cells using a fluorescence microscope equipped with appropriate

filters for Sulfo-Cy5 (Excitation: ~646 nm, Emission: ~662 nm) and any other fluorophores

used.

Visualizations
The following diagrams illustrate key experimental workflows and logical relationships relevant

to the use of Sulfo-Cy5.
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Caption: Workflow for conjugating Sulfo-Cy5 NHS ester to a protein.
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Caption: Indirect immunofluorescence staining workflow using a Sulfo-Cy5 conjugate.
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Caption: Detection of a signaling pathway component via immunofluorescence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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